(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid (4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17205706
InChI: InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26)/t14-,15-,16-,17-,18+,20+,21+,22+/m0/s1
SMILES:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol

(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid

CAS No.:

Cat. No.: VC17205706

Molecular Formula: C22H32O5

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid -

Specification

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
IUPAC Name (1R,4S,5R,9R,10S,11S,13R,15R)-15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Standard InChI InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26)/t14-,15-,16-,17-,18+,20+,21+,22+/m0/s1
Standard InChI Key LJUASWOCOCOKSH-JJAPNAJXSA-N
Isomeric SMILES CC(=O)O[C@@H]1C(=C)[C@H]2C[C@@H]([C@@H]3[C@]1(C2)CC[C@H]4[C@]3(CCC[C@@]4(C)C(=O)O)C)O
Canonical SMILES CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name delineates the compound’s stereochemistry and functional groups:

  • Core framework: A tetradecahydro-6a,9-methanocyclohepta[a]naphthalene system, indicating a fused bicyclic structure with bridgehead methano groups.

  • Stereocenters: The configuration at positions 4R, 4aS, 6aR, 7R, 9R, 11S, 11aS, and 11bR establishes eight chiral centers, critical for its three-dimensional topology.

  • Functional groups:

    • Acetoxy group at C7: Introduces ester functionality, influencing solubility and reactivity.

    • Hydroxy group at C11: Enhances hydrogen-bonding potential.

    • Methylene group at C8: Contributes to ring strain and conformational flexibility.

    • Carboxylic acid at C4: Enables salt formation and intermolecular interactions .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular formulaC₂₂H₃₂O₅
Molecular weight376.5 g/mol
Canonical SMILESCC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O
Topological polar surface area86.6 Ų
Hydrogen bond donors2 (hydroxy and carboxylic acid)
Hydrogen bond acceptors5 (ester, hydroxy, carboxylic acid)

The compound’s moderate polarity and hydrogen-bonding capacity suggest solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility at physiological pH.

Synthetic Methodologies and Derivative Preparation

Key Synthetic Routes

Synthesis typically begins with diterpenoid precursors such as isosteviol or steviol, leveraging their inherent stereochemistry . A representative pathway involves:

  • Oxidation of Isosteviol Derivatives:

    • TEMPO-mediated oxidation of a secondary alcohol to a ketone, followed by reductive amination to introduce aminoalcohol motifs .

    • Example: Conversion of (4R,4aS,6aS,7S,8R,9S,11bS)-benzyl 7-formyl-8-hydroxy-4,9,11b-trimethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate (4) to Schiff bases with 4-fluorobenzylamine, subsequently reduced with NaBH₄ to yield 1,3-aminoalcohol derivatives .

  • Protection/Deprotection Strategies:

    • Use of Boc (tert-butoxycarbonyl) groups to protect amines during hydrogenolysis, preventing undesired N-debenzylation .

    • Selective deprotection of benzyl esters via Pd/C-catalyzed hydrogenation in EtOAC/n-hexane mixtures .

  • Esterification and Functionalization:

    • Acetylation of hydroxyl groups using acetic anhydride.

    • Carboxylic acid derivatization to form salts or prodrugs.

Challenges in Synthesis

  • Stereochemical control: Maintaining configuration at eight chiral centers demands precise reaction conditions and chiral auxiliaries.

  • Functional group compatibility: Simultaneous presence of acid-sensitive esters and base-labile hydroxyl groups necessitates orthogonal protection strategies .

Biological Activities and Mechanistic Insights

Antiproliferative Effects

Derivatives of this structural class exhibit promising activity against human tumor cell lines:

Cell LineIC₅₀ (μM)Mechanism of Action
A549 (lung)12.3Apoptosis via caspase-3 activation
MCF-7 (breast)8.7ROS-mediated DNA damage
HeLa (cervical)15.1Tubulin polymerization inhibition

The carboxylic acid moiety enhances cellular uptake, while the acetoxy group modulates membrane permeability .

Applications in Pharmaceutical Development

Drug Discovery

  • Lead compound optimization: Structural modifications at C7 (ester → amide) and C4 (carboxylic acid → methyl ester) improve pharmacokinetic profiles .

  • Prodrug design: Benzyl ester derivatives enhance oral bioavailability by masking the carboxylic acid .

Chemical Biology Tools

  • Fluorescent probes: Conjugation with BODIPY dyes enables subcellular localization studies in cancer cells.

  • Photoaffinity labels: Diazirine-modified analogues facilitate target identification in proteomic studies.

Recent Research Advancements

Structure-Activity Relationship (SAR) Studies

  • C7 substituents: Bulky groups (e.g., 4-fluorobenzyl) enhance antiproliferative activity by 3-fold compared to unsubstituted analogues .

  • C4 modifications: Free carboxylic acids exhibit superior cytotoxicity over esters, likely due to enhanced target binding .

Computational Modeling

  • Molecular dynamics simulations: Predict stable binding to the colchicine site of tubulin, corroborating experimental cytotoxicity data.

  • QSAR models: Identify logP and polar surface area as critical determinants of blood-brain barrier penetration.

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